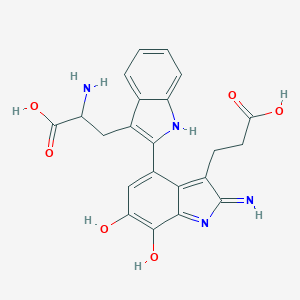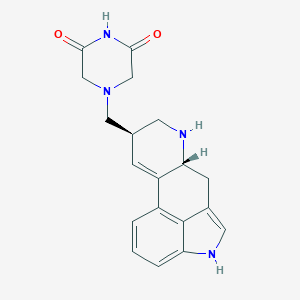![molecular formula C17H16N2O3 B238771 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide, also known as Ebselen, is a synthetic organic compound that has been widely studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that contains a selenium atom, which is known to have antioxidant and anti-inflammatory properties.
Mecanismo De Acción
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been shown to act as a mimetic of glutathione peroxidase, an enzyme that plays a key role in protecting cells from oxidative damage. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide can also interact with a variety of other enzymes and proteins, including thioredoxin reductase, protein kinase C, and cyclooxygenase, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory effects, as well as effects on cellular signaling pathways and gene expression. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents, as well as its ability to penetrate cell membranes and interact with a variety of enzymes and proteins. However, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide also has limitations, including its potential toxicity at high doses and its potential to interact with other compounds in complex biological systems.
Direcciones Futuras
There are several future directions for research on N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide, including its potential use in the treatment of neurological disorders, cancer, and infectious diseases. Further studies are needed to elucidate the mechanisms of action of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide and to optimize its therapeutic effects. Additionally, studies are needed to assess the safety and toxicity of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide in humans and to develop new formulations and delivery methods for N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide.
Métodos De Síntesis
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide can be synthesized by reacting 2-aminobenzoic acid with 2-ethylphenol and sodium nitrite to form a diazonium salt, which is then reacted with 2-cyclohexen-1-one in the presence of a catalyst to form N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide. The synthesis of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide is a complex process that requires careful control of reaction conditions and purification steps to ensure product purity and yield.
Aplicaciones Científicas De Investigación
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including neurological disorders, cancer, and infectious diseases. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in reducing oxidative stress and inflammation in these diseases.
Propiedades
Nombre del producto |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide |
|---|---|
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-3-11-4-7-16-14(8-11)19-17(22-16)13-9-12(18-10(2)20)5-6-15(13)21/h4-9,19H,3H2,1-2H3,(H,18,20)/b17-13+ |
Clave InChI |
FRRWPVXNAFDDRK-GHRIWEEISA-N |
SMILES isomérico |
CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=CC3=O)NC(=O)C)/N2 |
SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C)N2 |
SMILES canónico |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)


![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
